N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide
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Overview
Description
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide is a synthetic compound that combines the structural features of indole and triazole. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Triazole derivatives are widely used in pharmaceuticals and agrochemicals due to their broad range of applications .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been found to interact with tubulin . Tubulin is a globular protein and is the main constituent of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit tubulin polymerization . This means that these compounds prevent the formation of microtubules, which are essential for cell division. This could potentially lead to cell cycle arrest and apoptosis, or programmed cell death .
Biochemical Pathways
This can trigger the intrinsic pathway of apoptosis, leading to cell death .
Pharmacokinetics
Similar compounds with a 1,2,3-triazole moiety have been found to possess drug-like properties . This suggests that they may have suitable absorption and distribution profiles, metabolic stability, and acceptable toxicity for potential therapeutic use.
Result of Action
Based on the potential mode of action, the compound could lead to cell cycle arrest and apoptosis in cells . This could result in the death of cancer cells, suggesting potential anticancer activity.
Preparation Methods
The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is favored for its high yield and selectivity. The reaction conditions usually include the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in an aqueous medium . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide is unique due to its combination of indole and triazole structures. Similar compounds include:
1H-1,2,3-Triazole derivatives: Known for their broad applications in pharmaceuticals and agrochemicals.
Indole derivatives: Widely studied for their diverse biological activities.
The uniqueness of this compound lies in its ability to combine the beneficial properties of both indole and triazole, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)15(10-21-8-7-17-20-21)19-16(22)14-9-12-5-3-4-6-13(12)18-14/h3-9,11,15,18H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIRIXYXNUFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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